molecular formula C11H19N5O2S B7043275 4-(1-Propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepine-1-sulfonamide

4-(1-Propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepine-1-sulfonamide

Cat. No.: B7043275
M. Wt: 285.37 g/mol
InChI Key: GTWASHOOJHIZFW-UHFFFAOYSA-N
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Description

4-(1-Propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepine-1-sulfonamide is a complex organic compound that features a triazole ring and a tetrahydroazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepine-1-sulfonamide typically involves the formation of the triazole ring through a click reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) and proceeds under mild conditions, yielding the triazole ring with high efficiency . The tetrahydroazepine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click reaction and the cyclization steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The compound can be reduced to modify the functional groups attached to the triazole or tetrahydroazepine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various halides for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield different triazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(1-Propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepine-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepine-1-sulfonamide involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to various enzymes and proteins. This binding can inhibit the activity of these enzymes, leading to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and have similar chemical properties.

    Tetrahydroazepine Derivatives:

Uniqueness

What sets 4-(1-Propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepine-1-sulfonamide apart is the combination of the triazole and tetrahydroazepine rings in a single molecule. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(1-propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2S/c1-9(2)16-8-11(13-14-16)10-4-3-6-15(7-5-10)19(12,17)18/h4,8-9H,3,5-7H2,1-2H3,(H2,12,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWASHOOJHIZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=N1)C2=CCCN(CC2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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